Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate
Description
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene derivative with a trifluoromethyl (-CF₃) group at position 5, an amino (-NH₂) group at position 2, and a methyl ester (-COOCH₃) at position 2. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing -CF₃ group, which enhances stability and modulates electronic properties. Its molecular formula is C₈H₇F₃NO₂S, with a molecular weight of 238.2 g/mol (calculated). The structure facilitates diverse reactivity, making it a key intermediate in synthesizing pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H6F3NO2S |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H6F3NO2S/c1-13-6(12)3-2-4(7(8,9)10)14-5(3)11/h2H,11H2,1H3 |
InChI Key |
MSQHQPBPNPSKLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can be achieved through various synthetic routes. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
Methyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate
- Structure : Replaces -CF₃ with an isopropyl (-CH(CH₃)₂) group.
- Molecular Formula: C₉H₁₃NO₂S.
- Key Differences : The isopropyl group is electron-donating, increasing electron density on the thiophene ring compared to the -CF₃ group. This alters reactivity in electrophilic substitution reactions.
- Synthesis : Prepared via Gewald thiophene synthesis, similar to derivatives in .
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]thiophene-3-carboxylate
- Structure : Features a 4-chlorophenyl carbamoyl (-CONHC₆H₄Cl) substituent at position 3.
- Molecular Formula : C₁₄H₁₁ClN₂O₃S.
Ester Group Modifications
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
- Structure : Ethyl ester (-COOCH₂CH₃) and a tetrahydrobenzo-thiophene fused ring system.
- Molecular Formula: C₁₂H₁₄F₃NO₂S.
- Key Differences : The ethyl ester increases lipophilicity (logP ~2.8 vs. methyl ester ~2.1), and the fused ring system enhances rigidity, influencing binding to biological targets .
Functional Group Replacements
Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate
- Structure: Replaces -NH₂ with a trifluoroacetyl (-NHCOCF₃) group and adds a cyano (-CN) at position 3.
- Molecular Formula : C₁₁H₉F₃N₂O₃S.
- Key Differences: The trifluoroacetyl group is strongly electron-withdrawing, reducing nucleophilicity at the amino site. The cyano group further polarizes the ring, impacting solubility and reactivity .
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate
- Structure: Bromophenyl (-C₆H₄Br) at position 5 and amino group at position 3.
- Molecular Formula: C₁₂H₁₀BrNO₂S.
Physicochemical Data
*Calculated using ChemDraw.
Biological Activity
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity and stability. The presence of this group is significant as it influences the compound's interaction with biological targets and its overall pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. For instance, thiophene derivatives have shown IC50 values indicating potent inhibition of these enzymes, suggesting anti-inflammatory properties .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines, with studies reporting IC50 values in the micromolar range. Its mechanism involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells .
Biochemical Pathways
This compound influences multiple biochemical pathways:
- Cellular Metabolism : It affects metabolic flux by interacting with key enzymes involved in metabolic pathways, potentially altering metabolite levels within cells.
- Gene Expression : The compound modulates gene expression related to inflammation and cancer, impacting cellular responses and survival.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) as low as 0.02 μg/mL against drug-susceptible strains of Mycobacterium tuberculosis. This highlights its potential as an effective treatment option for tuberculosis .
| Pathogen Type | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis (drug-susceptible) | 0.02 - 0.12 |
| Mycobacterium tuberculosis (drug-resistant) | 0.031 - 0.24 |
Anti-inflammatory Effects
In vivo studies have demonstrated that administration of the compound at doses of 20 mg/kg significantly reduced inflammation markers in animal models, correlating with the inhibition of mast cell degranulation by over 63% .
Anticancer Activity
Research on the anticancer properties revealed that this compound exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 6.0 µM to 29.2 µM depending on the specific cell type tested .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 6.0 |
| Human lung adenocarcinoma | 6.6 |
| Human gastric carcinoma | 29.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
